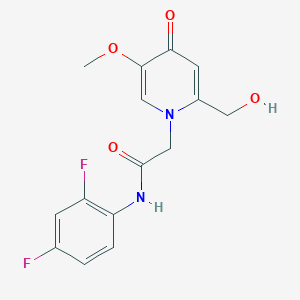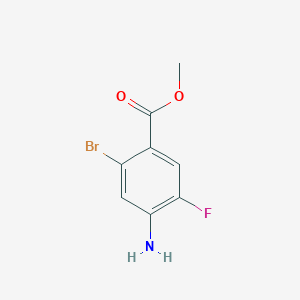
Methyl 4-amino-2-bromo-5-fluorobenzoate
Descripción general
Descripción
“Methyl 4-amino-2-bromo-5-fluorobenzoate” is a chemical compound with the CAS Number: 1196693-85-2 . It has a molecular weight of 248.05 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-2-bromo-5-fluorobenzoate” consists of carbon ©, hydrogen (H), bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) atoms . The exact structure can be viewed in various chemical databases .Physical And Chemical Properties Analysis
“Methyl 4-amino-2-bromo-5-fluorobenzoate” has a molecular weight of 248.05 . For similar compounds like “Methyl 2-bromo-4-fluorobenzoate”, the boiling point is 75-78/1mm, the density is 1.577, and the flash point is 100℃ .Aplicaciones Científicas De Investigación
Fluorescent Sensors for Metal Ion Detection
Researchers have developed fluorescent chemosensors based on o-aminophenol derivatives, which exhibit high selectivity and sensitivity towards Al3+ ions, even in the presence of other commonly coexisting metal ions. Such sensors have applications in bio-imaging, particularly for detecting Al3+ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Xingpei Ye et al., 2014).
Antitumor Compounds Synthesis
Methyl 4-amino-2-bromo-5-fluorobenzoate serves as a precursor in the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which are potent cytotoxic agents in vitro against sensitive human breast cancer cell lines. These compounds undergo a series of modifications to enhance their antitumor properties, including metabolic inactivation avoidance through fluorine substitution and conjugation with amino acids to improve solubility and pharmacological profiles (I. Hutchinson et al., 2001; T. Bradshaw et al., 2002).
Bioactive Fluorine Compounds Creation
A series of α-amino fluorobenzyl-phosphonates with isoxazole moieties have been synthesized, demonstrating moderate anticancer activity. These compounds are synthesized through reactions involving fluorobenzoaldehyde, suggesting the potential of Methyl 4-amino-2-bromo-5-fluorobenzoate as a starting material for bioactive fluorine compound synthesis (B. Song et al., 2005).
Benzothiazoles in Cancer Treatment
The fluorinated benzothiazoles, derived from compounds like Methyl 4-amino-2-bromo-5-fluorobenzoate, are researched for their antitumor activities. These compounds induce and are metabolized by cytochrome P450 1A1 to active metabolites in sensitive cancer cells, suggesting a metabolic pathway essential for their antiproliferative activity. This process involves the formation of DNA adducts, highlighting the potential of these compounds in cancer therapy (E. Brantley et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-amino-2-bromo-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJNUHFTKVVRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2922167.png)
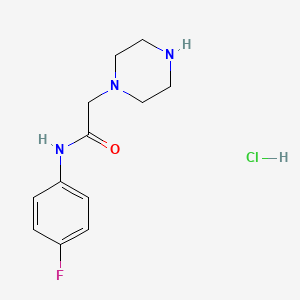
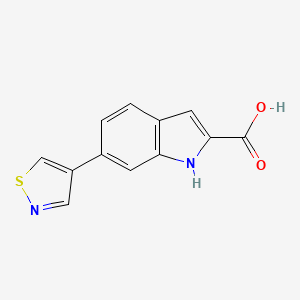





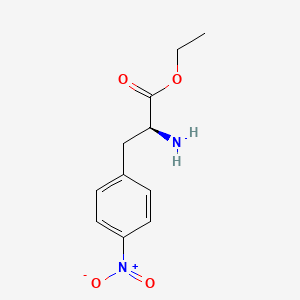
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2922179.png)
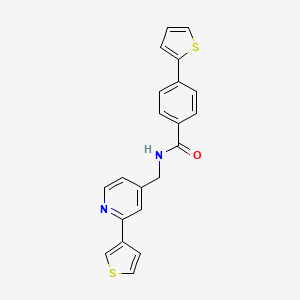
![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N2,N2-dimethyl-1,2-ethanediamine](/img/structure/B2922182.png)
